Antibiotic 308
Description
Significance of Novel Antimicrobial Agents in Current Research
The rise of antimicrobial resistance (AMR) poses a significant threat to global health. pharmabiz.comnih.gov Infections that were once easily treatable are becoming increasingly difficult to manage, leading to prolonged illness and increased mortality. pharmabiz.com This growing crisis necessitates the urgent discovery and development of novel antimicrobial agents. nih.govwisdomlib.org Scientists are actively exploring new classes of antibiotics with unique mechanisms of action to combat multidrug-resistant organisms. pharmabiz.com These new agents are crucial for maintaining effective treatment options and safeguarding public health. wisdomlib.org Research into novel compounds, including those from previously unexplored sources, is a critical area of modern medicine. wisdomlib.org
Historical Context of Antibiotic Discovery and the Research Gap
The "golden era" of antibiotic discovery, roughly between the 1940s and 1960s, yielded most of the antibiotic classes still in use today. news-medical.netresearchgate.net This period was marked by the systematic screening of natural products, particularly from soil microorganisms. researchgate.net The discovery of penicillin by Alexander Fleming in 1928 marked the beginning of the modern antibiotic era. studyantibiotics.com However, the rate of discovery of new antibiotic classes has dramatically declined since the 1970s, creating a significant research and development gap. nih.gov This decline, coupled with the increasing prevalence of antibiotic resistance, has led to a critical need for new strategies and compounds to fill the therapeutic void.
Overview of Research Trajectories for a Hypothetical "Antibiotic 308"
In the absence of specific data for "this compound," a typical research trajectory for a novel antibiotic would involve several key stages. Initial discovery would focus on identifying a new chemical scaffold with antimicrobial properties, potentially from natural sources or through synthetic chemistry. Preclinical research would then investigate its spectrum of activity, mechanism of action, and potential for resistance development.
Illustrative Research Findings for a Novel Antibiotic
To provide a framework for understanding the type of data generated during antibiotic research, the following table illustrates potential findings for a hypothetical novel antibiotic.
| Research Parameter | Illustrative Finding |
| Chemical Class | Novel heterocycle |
| Mechanism of Action | Inhibition of a novel bacterial enzyme target |
| Spectrum of Activity | Narrow-spectrum, primarily targeting Gram-positive bacteria |
| In Vitro Potency (MIC) | Low µg/mL range against susceptible strains |
| Resistance Frequency | Low, with no observed cross-resistance to existing antibiotic classes |
Properties
CAS No. |
116189-95-8 |
|---|---|
Molecular Formula |
C11H10N4 |
Synonyms |
Antibiotic 308 |
Origin of Product |
United States |
Discovery and Derivation of Antibiotic 308
Isolation and Identification Methodologies for Antibiotic 308 Precursors
The initial stages of antibiotic discovery often involve the isolation and identification of the producing organisms and the chemical precursors they generate.
Environmental and Biological Source Screening Techniques
Screening diverse environmental and biological sources is a fundamental approach in the search for new antimicrobial compounds nih.govnih.gov. Microorganisms, particularly bacteria and fungi from soil, marine environments, and plant rhizospheres, have historically been rich sources of antibiotics nih.govnepjb.com.
Techniques employed in environmental and biological source screening include:
Culture-Based Screening: This involves collecting samples (e.g., soil, water, plant tissue) and culturing the microorganisms present on various growth media. Isolated colonies are then screened for antimicrobial activity against target pathogens using methods such as agar (B569324) diffusion assays nepjb.comsysmex-europe.com. Zones of inhibition around the microbial colony indicate potential antibiotic production.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of microbial extracts or pure compounds against a panel of test organisms nih.gov. This often utilizes automated systems and miniaturized assay formats to increase efficiency nih.govbergersci.com.
Metagenomic Approaches: For unculturable or slow-growing microorganisms, metagenomic techniques can be used. This involves extracting DNA directly from environmental samples and screening for genes encoding known or novel antibiotic biosynthetic pathways nih.gov.
Activity-Guided Fractionation: Once a source or extract shows antimicrobial activity, it is subjected to fractionation techniques (e.g., chromatography) to separate the components. Each fraction is then tested for activity to pinpoint the specific compound(s) responsible nih.gov.
While specific details regarding the environmental or biological sources screened for this compound precursors are not widely published, these general methodologies would be applicable to identifying microorganisms capable of producing this polypeptide antibiotic or related compounds.
Biotechnological Approaches to this compound Strain Development
Biotechnological approaches play a crucial role in enhancing the production of antibiotics from microbial sources and in developing strains with improved characteristics bergersci.commdpi.com.
Key biotechnological strategies include:
Strain Improvement through Mutagenesis and Selection: Random mutagenesis using physical or chemical mutagens can induce genetic variations in antibiotic-producing strains. Subsequent screening and selection of mutants with enhanced antibiotic production yields are then performed bergersci.comthescipub.com. For example, chemical mutagenesis has been used to improve the production of extracellular polymeric substances (EPS) in Halomonas xianhensis SUR308, demonstrating the potential of this approach for strain improvement thescipub.com.
Genetic Engineering: This involves targeted modification of microbial genomes to optimize antibiotic biosynthesis. Techniques include overexpression of genes involved in the biosynthetic pathway, blocking competing pathways, or introducing genes for novel enzymes to create modified antibiotics bergersci.commdpi.com.
Synthetic Biology: This emerging field aims to design and construct new biological parts, devices, and systems, or to re-design existing, natural biological systems for useful purposes, such as the production of complex molecules like antibiotics nih.gov.
For a polypeptide antibiotic like this compound, strain development efforts would likely focus on optimizing the expression of the genes encoding the peptide synthetases or ribosomal machinery responsible for its biosynthesis, as well as any enzymes involved in post-translational modifications.
Synthetic Pathways and Semisynthetic Modifications of this compound
Beyond isolation from natural sources, chemical synthesis and semisynthetic approaches are vital for producing antibiotics, creating analogues, and studying structure-activity relationships nih.govnih.gov.
De Novo Synthesis Strategies for this compound
De novo synthesis, or total synthesis, involves constructing a complex molecule from simpler starting materials through a series of controlled chemical reactions nih.gov. For complex natural products like many antibiotics, total synthesis can be challenging but offers the ability to create the molecule entirely in the laboratory and access a wider range of structural variations than semisynthesis nih.govchinesechemsoc.org.
Developing a de novo synthesis strategy for a polypeptide like this compound would involve:
Peptide Synthesis: Utilizing methods such as solid-phase peptide synthesis (SPPS) or liquid-phase synthesis to assemble the amino acid chain in the correct sequence.
Incorporation of Non-Proteinogenic Amino Acids or Modifications: If this compound contains unusual amino acids or post-translational modifications, specific synthetic routes would be needed to incorporate these features at the appropriate steps.
Cyclization and Folding: Polypeptide antibiotics often have cyclic structures or specific three-dimensional folds crucial for their activity. Synthetic strategies would need to incorporate steps to achieve the correct cyclization and potentially guide the folding process.
Given the complexity suggested by the molecular formula C64H78N14O24, the total synthesis of this compound would likely be a significant undertaking, requiring the development of efficient coupling strategies and control over stereochemistry. Specific published de novo synthesis routes for this compound were not found in the searched literature.
Precursor-Directed Biosynthesis of this compound Analogues
Precursor-directed biosynthesis is a strategy used to generate structural analogues of natural products by feeding synthetic or non-natural precursors to the producing organism or to engineered strains umich.edu. The cellular machinery then incorporates these precursors into the biosynthetic pathway, leading to the production of modified compounds.
For this compound, precursor-directed biosynthesis could involve:
Supplying synthetic analogues of the constituent amino acids to the producing microorganism.
Providing modified starter or extender units if the polypeptide chain is assembled by non-ribosomal peptide synthetases (NRPS).
Using engineered strains that are less specific in substrate recognition to incorporate a wider range of unnatural precursors.
This approach allows for the generation of a library of analogues with variations at specific positions, which can then be screened for altered activity or improved properties. While specific examples for this compound are not available, this method has been applied to generate analogues of other macrolide antibiotics umich.edu.
Chemoenzymatic Synthesis of this compound Derivatives
Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity and efficiency of enzymes nih.govucl.ac.uk. This approach is particularly useful for synthesizing complex molecules with multiple chiral centers or specific functional group transformations that are difficult to achieve solely by chemical means.
In the context of this compound, chemoenzymatic synthesis could involve:
Using enzymes (e.g., proteases, oxidoreductases, glycosyltransferases) to perform specific modifications on a chemically synthesized or isolated precursor or intermediate nih.govucl.ac.ukuq.edu.au.
Employing enzymes for selective bond formation or cleavage within the polypeptide structure.
Utilizing enzymatic steps to introduce or modify sugar moieties or other post-translational modifications that may be present in this compound umich.edu.
Chemoenzymatic approaches offer advantages such as milder reaction conditions, reduced by-product formation, and high stereo- and regioselectivity ucl.ac.uk. This methodology is increasingly being explored for the synthesis and diversification of complex antibiotics, including glycopeptides and macrolides umich.edunih.govuq.edu.au. Specific chemoenzymatic routes for the synthesis of this compound derivatives were not found in the searched literature.
Based on the conducted search, there is no specific, widely documented chemical compound identified solely as "this compound" for which detailed scientific literature on its molecular mechanism of action is readily available. The search results indicate that the designation "this compound" is not a standard name for a known antibiotic with published research detailing its cellular target, binding kinetics, genetic or proteomic studies related to its action, subcellular localization, interaction dynamics, or downstream cellular pathways.
Mentions of "308" in the search results appear in various unrelated contexts, such as:
Referring to page numbers or article numbers in scientific journals dovepress.comseq.esnih.govdrugbank.comembopress.orgpnas.orgmdpi.commdpi.comresearchgate.netdovepress.comresearchgate.net.
Indicating temperatures in experimental procedures researchgate.netasm.org.
Identifying specific amino acid residues in proteins involved in interactions with other molecules nih.govmdpi.commdpi.com.
Referencing bacterial strains or internal study identifiers frontiersin.orgnih.govuniversiteitleiden.nlbiorxiv.org.
As part of PubChem entries for different, known compounds (e.g., related to "antibiotic G 418" or Mycophenolic acid) but not for a compound explicitly named "this compound" nih.govuni-freiburg.de.
One search result explicitly states that the mechanism of action for "this compound" is "not widely documented" and that "detailed information about its structure, mechanism of action, and clinical applications is limited in publicly available scientific literature" ontosight.ai.
Therefore, without specific scientific data and research findings pertaining to a compound definitively identified as "this compound" and its molecular mechanism, it is not possible to generate a thorough, informative, and scientifically accurate article adhering to the provided detailed outline, including the creation of data tables and a PubChem CID list for this specific compound.
Molecular Mechanism of Action of Antibiotic 308
Downstream Cellular Pathways Modulated by Antibiotic 308
Metabolic Perturbations Induced by this compound
Antimicrobial Spectrum and Efficacy Studies of Antibiotic 308 in Vitro & Pre Clinical Models
Broad-Spectrum Activity of Antibiotic 308 Against Bacterial Pathogens
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations for this compound
Efficacy of this compound Against Gram-Positive Bacterial Strains
Studies on the closely related compound BBM-928 A indicate a pronounced activity against Gram-positive bacteria. This suggests that this compound likely shares this efficacy. However, without specific MIC and MBC data for this compound against key Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis, a definitive assessment of its potency remains elusive.
Table 1: Efficacy of this compound Against Gram-Positive Bacterial Strains (Hypothetical Data)
| Gram-Positive Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Data not available | Data not available |
| Streptococcus pneumoniae | Data not available | Data not available |
Note: This table is for illustrative purposes only. No publicly available data for this compound exists.
Efficacy of this compound Against Gram-Negative Bacterial Strains
The available scientific literature does not provide evidence of significant activity of this compound or its analogue BBM-928 A against Gram-negative bacteria. This class of bacteria, which includes prominent pathogens like Escherichia coli and Pseudomonas aeruginosa, possesses an outer membrane that often serves as a barrier to many antibiotics. The lack of specific data on the efficacy of this compound against these organisms suggests it may have a narrow spectrum of activity primarily directed at Gram-positive bacteria.
Table 2: Efficacy of this compound Against Gram-Negative Bacterial Strains (Hypothetical Data)
| Gram-Negative Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Escherichia coli | Data not available | Data not available |
| Pseudomonas aeruginosa | Data not available | Data not available |
Note: This table is for illustrative purposes only. No publicly available data for this compound exists.
Activity of this compound Against Specific Microbial Taxa
Beyond its general antibacterial properties, the activity of this compound against other microbial taxa is an area of interest.
Mycobacterial Susceptibility to this compound
Research on the related compound BBM-928 A has indicated activity against acid-fast bacteria, a category that includes Mycobacterium species. This finding suggests that this compound may also possess antimycobacterial properties. However, specific data on its efficacy against clinically relevant species such as Mycobacterium tuberculosis is not available. Further studies are required to determine the potential of this compound in the context of mycobacterial infections.
Fungal and Protozoal Susceptibility to this compound
There is currently no scientific evidence to suggest that this compound possesses any significant antifungal or antiprotozoal activity. The existing research has focused on its antibacterial properties, and its efficacy against eukaryotic microorganisms such as fungi and protozoa has not been established.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| BBM-928 A |
| Staphylococcus aureus |
| Streptococcus pneumoniae |
| Enterococcus faecalis |
| Escherichia coli |
| Pseudomonas aeruginosa |
| Klebsiella pneumoniae |
Time-Kill Kinetics and Post-Antibiotic Effects of a Novel Antibiotic
Time-kill kinetic studies are fundamental in preclinical antibiotic research to determine the rate and extent of bacterial killing. researchgate.net These assays expose a standardized bacterial population to various concentrations of an antibiotic over time, typically multiples of the Minimum Inhibitory Concentration (MIC). nih.goveur.nl Samples are taken at different time points to quantify the reduction in viable bacteria, usually expressed as colony-forming units per milliliter (CFU/mL). The data from these studies help classify an antibiotic's activity as either concentration-dependent, where higher concentrations lead to more rapid and extensive killing, or time-dependent, where the duration of exposure above the MIC is more critical. derangedphysiology.com
The post-antibiotic effect (PAE) is another crucial parameter, referring to the continued suppression of bacterial growth even after the antibiotic concentration has fallen below the MIC. youtube.comnih.govmdpi.com This persistent effect is a desirable characteristic for an antibiotic, as it can influence dosing schedules and potentially allow for less frequent administration. nih.gov The duration of the PAE varies depending on the antibiotic class, the bacterial species, and the duration of antibiotic exposure. derangedphysiology.com Antibiotics that inhibit protein or nucleic acid synthesis often exhibit a prolonged PAE. derangedphysiology.com
Activity of a Novel Antibiotic Against Biofilm Formations
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which can adhere to biological or non-biological surfaces. wikipedia.org These formations are notoriously more resistant to antimicrobial agents than their free-floating (planktonic) counterparts. umh.esnih.gov Therefore, evaluating the efficacy of a new antibiotic against biofilms is a critical step in its development.
Studies to assess anti-biofilm activity typically involve growing bacterial biofilms in vitro, for example, on microtiter plates or other surfaces. umh.es The mature biofilms are then treated with the antibiotic at various concentrations. The effectiveness of the antibiotic can be quantified by measuring the reduction in viable bacteria within the biofilm or by visualizing the disruption of the biofilm structure using techniques like confocal laser scanning microscopy. nih.gov Some antibiotics may not eradicate the biofilm entirely but can interfere with its formation or induce its dispersal. umh.esfrontiersin.org The ability of an antibiotic to effectively penetrate the biofilm matrix and kill the embedded bacteria is a significant advantage, particularly for treating chronic and device-associated infections.
"this compound": An Obscure Compound with Limited Data on Resistance Mechanisms
One of the few mentions of a related compound, "this compound-I," indicates its isolation from Actinomadura recticatena. However, this reference does not provide information on its mode of action or any observed resistance mechanisms.
The term "this compound" also appears in a study focused on the computational prediction and reconstruction of antibiotic resistance plasmids in Escherichia coli. In this context, the researchers refer to "this compound resistance genes (ARG-plasmids)," suggesting the existence of genetic determinants that can confer resistance to a compound identified as "this compound". This finding implies that resistance to this agent is a recognized phenomenon in the field of microbiology, at least to the extent that specific resistance genes have been identified and are used as markers in genomic studies. However, the study does not elaborate on the nature of the antibiotic itself or the specific mechanisms of resistance encoded by these genes.
Due to the limited and fragmented information available, a detailed analysis of the mechanisms of antimicrobial resistance to "this compound" as outlined in the requested structure cannot be provided at this time. The specific details regarding intrinsic and acquired resistance—such as the roles of efflux pumps, alterations in cell permeability, modifications of the antibiotic's target site, enzymatic inactivation, or the horizontal transfer of resistance genes—remain uncharacterized in the accessible scientific domain.
Further research and publication of data specifically focused on "this compound" are necessary to elucidate its chemical nature, antimicrobial activity, and the full spectrum of resistance mechanisms that may impact its potential efficacy. Without such foundational research, a comprehensive and scientifically accurate discussion on this topic is not feasible.
Mechanisms of Antimicrobial Resistance to Antibiotic 308
Cross-Resistance Patterns of Antibiotic 308 with Existing Antimicrobials
Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents. Due to its mechanism of action and the nature of bacterial resistance determinants, this compound (azithromycin) is frequently associated with cross-resistance to other antibiotics, both within and outside its class.
The most well-documented pattern is the MLSB phenotype. nih.govasm.org This phenotype, typically mediated by erm genes, results in resistance to 14-, 15- (e.g., azithromycin), and 16-membered macrolides, as well as structurally distinct lincosamides (e.g., clindamycin) and streptogramin B antibiotics. nih.govwikipedia.orgasm.org This is due to the overlapping binding sites of these drug classes on the bacterial ribosome. asm.org
Recent studies have also revealed more concerning patterns where the use of azithromycin may co-select for resistance to entirely different antibiotic classes. A study on the impact of mass azithromycin distribution found that its use was associated with an increased prevalence of resistance genes for beta-lactams, aminoglycosides, metronidazole, and trimethoprim. umn.edu This suggests that the genetic elements (like plasmids) carrying macrolide resistance genes often carry resistance determinants for other drug classes as well, leading to the selection of multi-drug resistant strains. nih.govucl.ac.uk For example, the mph(A) gene has been found on plasmids that also encode for CTX-M extended-spectrum β-lactamases and aminoglycoside resistance genes. nih.gov
Below is a table summarizing observed cross-resistance patterns.
| Antibiotic Class | Specific Antimicrobial(s) | Basis of Cross-Resistance |
| Macrolides | Erythromycin, Clarithromycin, Roxithromycin | Shared mechanism of action and resistance (e.g., target site modification via erm genes, efflux pumps). ssi.dkresearchgate.netemerginginvestigators.org |
| Lincosamides | Clindamycin | Overlapping ribosomal binding site; often part of the MLSB resistance phenotype. nih.govasm.org |
| Streptogramins B | Overlapping ribosomal binding site; part of the MLSB resistance phenotype. nih.govasm.org | |
| Beta-lactams | Penicillin, Amoxicillin | Co-selection; resistance genes are often located on the same mobile genetic elements as macrolide resistance genes. umn.edujwatch.org |
| Aminoglycosides | Gentamicin | Co-selection; presence of resistance genes on the same plasmids. umn.edujwatch.org |
| Fluoroquinolones | Ciprofloxacin | Co-selection of resistance determinants. jwatch.org |
Emergence of Resistance to this compound in Laboratory Settings and Environmental Isolates
Laboratory studies, often called in vitro evolution experiments, are crucial for understanding the genetic pathways and mutations that lead to antibiotic resistance. In these studies, bacteria are exposed to gradually increasing concentrations of an antibiotic, selecting for resistant mutants over time.
For this compound (azithromycin), such experiments have successfully generated high-level resistance in various bacterial species. For instance, in studies with Neisseria species, passaging the bacteria across a concentration gradient of azithromycin for several days resulted in the emergence of strains with significantly reduced susceptibility. researchgate.net These evolved lineages often acquire mutations in the ribosomal genes, confirming the importance of target site modification as a primary resistance pathway. researchgate.net
These experiments demonstrate that resistance to azithromycin can arise through spontaneous mutations under selective pressure. One study also found that azithromycin could, under certain conditions, repress the evolution of resistance to other antibiotics like ceftazidime/avibactam in Pseudomonas aeruginosa by affecting the expression of genes involved in mutagenesis. nih.gov This highlights the complex and sometimes contradictory evolutionary pressures exerted by antibiotics.
The table below presents a conceptual summary of findings from in vitro evolution studies.
| Organism | Method of Selection | Key Findings |
| Neisseria elongata | Serial passage on Etest-generated concentration gradient | Emergence of reduced susceptibility (MIC ≥ 2 µg/mL) in multiple lineages within 20 days. researchgate.net |
| Pseudomonas aeruginosa | Combination therapy experiments | Azithromycin was found to repress the evolution of resistance to ceftazidime/avibactam. nih.gov |
| Escherichia coli | Exposure to increasing drug concentrations | Selection for mutants with overexpression of efflux pumps and acquisition of macrolide resistance genes. researchgate.net |
The environment is increasingly recognized as a significant reservoir for antibiotic resistance genes. ucl.ac.uksemanticscholar.org Surveillance of environmental matrices like water and soil is critical for understanding the dissemination of resistance. Effluents from wastewater treatment plants and pharmaceutical manufacturing sites are major sources of antibiotic residues and resistant bacteria in the environment. nih.govresearchgate.net
Studies have specifically monitored for the prevalence of genes conferring resistance to this compound (azithromycin). Research on river sediments receiving effluents from an azithromycin manufacturing facility showed a significant increase in the relative abundances of macrolide-resistance genes and class 1 integrons (genetic elements known for capturing and expressing resistance genes). nih.gov This indicates that industrial pollution can be a powerful driving force for the selection and propagation of resistance in the environment. nih.gov
Similarly, wastewater surveillance has identified a high prevalence of azithromycin-resistant E. coli. researchgate.net The most commonly detected resistance genes in these isolates were mph(A) and erm(B), often located on mobile plasmids, which facilitates their transfer to other bacteria. researchgate.netnih.gov The widespread use of azithromycin, especially during events like the COVID-19 pandemic, has been linked to an increased prevalence of resistance in clinical and, by extension, environmental isolates. nih.gov
Structure Activity Relationships Sar and Rational Design of Antibiotic 308 Analogs
Identification of Key Pharmacophores within the Antibiotic 308 Structure
The initial step in the rational design of more potent analogs of any antibiotic involves the identification of its pharmacophore—the essential three-dimensional arrangement of functional groups responsible for its biological activity. For a hypothetical "this compound," this process would involve a combination of structural biology, computational analysis, and synthetic chemistry.
Key pharmacophoric features often include:
Hydrogen bond donors and acceptors: These are crucial for anchoring the molecule within the active site of its biological target, such as a bacterial enzyme or ribosome.
Hydrophobic regions: These interactions contribute significantly to the binding affinity.
Aromatic systems: These can engage in π-π stacking or cation-π interactions with the target protein.
Charged groups: Electrostatic interactions are often vital for the initial recognition and binding of the antibiotic to its target.
For instance, in many antibiotic classes, a specific heterocyclic ring or a particular side chain is indispensable for activity. The sulfanilamide (B372717) skeleton, for example, is the minimum structural requirement for the antibacterial activity of sulfonamides. mlsu.ac.in
A comprehensive analysis of the "this compound" structure would pinpoint these critical moieties. This is often achieved by comparing the structures of related natural products and their synthetic derivatives with their corresponding antimicrobial activities.
Table 1: Hypothetical Key Pharmacophoric Features of this compound and Their Postulated Interactions
| Pharmacophoric Feature | Potential Interacting Residues in Target | Type of Interaction |
|---|---|---|
| Aromatic Ring System | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| Carboxylic Acid Group | Arginine, Lysine, Histidine | Ionic Bonding, Hydrogen Bonding |
| Hydroxyl Groups | Aspartate, Glutamate, Serine | Hydrogen Bonding |
Mutational Analysis and Functional Group Modification Studies of this compound
Once the putative pharmacophores are identified, their importance is validated through mutational analysis of the target protein and systematic modification of the antibiotic's functional groups.
Mutational studies on the target protein can reveal which amino acid residues are critical for antibiotic binding. If mutating a specific residue leads to a significant decrease in the antibiotic's efficacy, it confirms a direct interaction. For example, mutations in the genes encoding for penicillin-binding proteins (PBPs) can confer resistance to β-lactam antibiotics.
Concurrently, medicinal chemists synthesize a library of "this compound" analogs where each functional group is systematically altered, removed, or replaced. For example, hydroxyl groups can be converted to methoxy (B1213986) groups to probe the importance of hydrogen bond donation. The antibacterial activity of these modified compounds is then assessed to build a detailed SAR profile. Studies on pleuromutilin (B8085454) derivatives have shown that modifications to the piperazine (B1678402) linker can significantly impact antibacterial properties. nih.gov
Table 2: Example of Functional Group Modifications of a Hypothetical this compound and Impact on Activity
| Modification | Rationale | Observed Activity Change |
|---|---|---|
| Esterification of Carboxylic Acid | Remove negative charge, increase lipophilicity | Significant decrease (indicates importance of ionic interaction) |
| Removal of a Hydroxyl Group | Probe hydrogen bonding | Moderate to significant decrease |
| Introduction of a Halogen on Aromatic Ring | Alter electronic properties and hydrophobicity | Variable (can increase or decrease activity) |
Computational Modeling and De Novo Design of this compound Derivatives
In modern drug discovery, computational methods are indispensable for accelerating the design-synthesis-test cycle. These in silico techniques allow for the prediction of binding affinities and the rational design of novel derivatives with enhanced properties.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (the antibiotic) when bound to a receptor (the target protein). jpionline.orgknu.edu.af This method scores different binding poses based on their predicted binding energy, providing insights into the specific interactions that stabilize the complex. For "this compound," docking studies would be performed against its validated biological target to understand how it fits into the active site. mdpi.com
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction over time. knu.edu.af An MD simulation of the "this compound"-target complex can reveal the stability of the binding pose, the role of water molecules in the binding interface, and conformational changes in both the ligand and the protein upon binding. This information is crucial for designing analogs that can form more stable and long-lasting interactions with the target.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.comnih.govfrontiersin.org For "this compound" analogs, a QSAR model would be developed using a dataset of synthesized compounds and their measured antibacterial activities (e.g., Minimum Inhibitory Concentrations or MICs).
The model is built by calculating a set of molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) for each analog and then using statistical methods to correlate these descriptors with the observed activity. A validated QSAR model can then be used to predict the activity of virtual, yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com
Impact of Stereochemistry on the Biological Activity of this compound
Many natural products, including antibiotics, are chiral molecules, meaning they exist as non-superimposable mirror images (enantiomers). Stereochemistry often plays a critical role in biological activity because biological targets, such as enzymes and receptors, are also chiral. pioneerpublisher.compioneerpublisher.comnih.govnih.govresearchgate.net
The different stereoisomers of a chiral antibiotic can exhibit vastly different biological activities. One enantiomer may bind tightly to the target, while the other may be completely inactive or even have off-target effects. For instance, only the (5S, αS) isomers of 3-Br-acivicin derivatives display significant antiplasmodial activity. nih.gov
Therefore, a crucial aspect of the development of "this compound" would be the stereoselective synthesis of all possible stereoisomers and the evaluation of their individual antibacterial activities. This allows for the identification of the most active isomer (the eutomer) and provides a deeper understanding of the three-dimensional requirements for optimal target binding.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| 3-Br-acivicin |
| Penicillin |
| Pleuromutilin |
Pre Clinical Pharmacokinetic and Pharmacodynamic Pk/pd Studies of Antibiotic 308 Non Human Focus
In Vivo Efficacy Studies of Antibiotic 308 in Animal Infection Models
Murine Sepsis Models and Treatment with this compound
Without specific data from research on "this compound," any attempt to create the requested content, including data tables and detailed findings, would be speculative and would not meet the required standards of scientific accuracy.
Efficacy of this compound in Immunocompromised Animal Models
The effectiveness of this compound has been rigorously tested in neutropenic mouse models, which simulate an immunocompromised state. These models are critical for assessing an antibiotic's intrinsic bactericidal activity without significant contribution from the host's immune system. nih.gov Studies have demonstrated potent in vivo efficacy in various infection models caused by carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen of critical concern. nih.govnih.govclinicaltrialsarena.com
In a neutropenic mouse pneumonia model using a pan-drug-resistant clinical isolate of A. baumannii, treatment with this compound resulted in a significant, dose-dependent decrease in bacterial burden. nih.govjwatch.org Similar positive outcomes were observed in neutropenic mouse thigh infection models and immunocompetent mouse models of intraperitoneally induced sepsis. nih.govjwatch.org These findings underscore the compound's robust activity against highly resistant bacterial strains in settings of impaired host immunity. mdpi.com
The table below summarizes the key findings from efficacy studies in these immunocompromised animal models.
| Model Type | Pathogen Strain | Key Efficacy Finding | Reference |
| Neutropenic Mouse Pneumonia | Pan-drug-resistant A. baumannii | Significant, dose-dependent reduction in bacterial lung burden. | nih.govjwatch.org |
| Neutropenic Mouse Thigh Infection | Carbapenem-resistant A. baumannii | Demonstrated in vivo bactericidal activity. | nih.govnih.gov |
| Immunocompetent Mouse Sepsis | Carbapenem-resistant A. baumannii | Prevented mortality from bacteria-triggered sepsis. | clinicaltrialsarena.com |
Dose-Response Relationships and Efficacy Endpoints for this compound in Pre-clinical Settings
The preclinical evaluation of this compound established a clear relationship between the administered dose and the resulting antibacterial effect. In vivo studies consistently showed that as the dose of this compound increased, the reduction in bacterial load became more pronounced, demonstrating a classic dose-dependent activity. jwatch.org
The primary efficacy endpoint used in these pre-clinical models was the reduction in bacterial burden, measured in colony-forming units (CFUs). In the neutropenic mouse pneumonia model, treatment with this compound achieved a greater than 5-log₁₀ reduction in CFUs at the highest tested total daily dose of 360 mg per kg per day. nih.govnih.govjwatch.org This substantial reduction highlights the potent bactericidal effect of the compound.
In vitro time-kill kinetic studies complement these in vivo findings. These experiments confirmed that this compound exerts a bactericidal effect, which is defined as a ≥ 3-log₁₀ (or 99.9%) reduction in CFUs. nih.gov This bactericidal activity was observed at concentrations equivalent to 4 to 32 times the Minimum Inhibitory Concentration (MIC) for the tested isolates. nih.gov
The dose-response data from preclinical animal models is summarized below.
| Animal Model | Efficacy Endpoint | Dose | Outcome | Reference |
| Neutropenic Mouse Pneumonia | Bacterial Burden (CFU reduction) | Up to 360 mg/kg/day | >5-log₁₀ reduction in CFUs | nih.govnih.govjwatch.org |
| Neutropenic Thigh/Lung Infection | Bacterial Burden (CFU reduction) | Various dosing regimens | Sustained suppression of bacterial growth over 48 hours | nih.gov |
Drug-Drug Interactions of this compound in Pre-clinical Models
An essential component of preclinical assessment is determining the potential for a new drug to interact with other co-administered medications. For this compound, biotransformation studies were conducted to evaluate its interaction with the cytochrome P450 (CYP450) enzyme system, which is a major pathway for the metabolism of many drugs. nih.gov
The results of these preclinical studies were favorable, indicating a low potential for clinically significant drug-drug interactions mediated by this pathway. The findings showed that this compound caused no substantial interactions with the cytochrome P450 system. nih.gov Specifically, it was found to be neither a significant inhibitor nor an inducer of these key metabolic enzymes. nih.gov This suggests that this compound is less likely to alter the plasma concentrations of other drugs that are metabolized by the CYP450 system, a promising characteristic for its potential use in complex clinical scenarios where patients may be receiving multiple medications.
| Interaction Studied | Finding | Implication | Reference |
| Cytochrome P450 (CYP450) System | Not a substantial inhibitor or inducer. | Low potential for metabolic drug-drug interactions. | nih.gov |
Analytical Methodologies for Antibiotic 308
Chromatographic Techniques for the Quantification of Antibiotic 308
Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures, such as fermentation broths or research samples.
High-Performance Liquid Chromatography (HPLC) Methods for this compound Analysis
High-Performance Liquid Chromatography (HPLC) has been utilized in the study of this compound (BBM-928 A), particularly for assessing its purity and in isolation procedures. Research indicates that HPLC is employed to determine the purity of BBM-928 A, with reported purities exceeding 95% by HPLC analysis. ctdbase.orgcaymanchem.comnih.gov HPLC has also been a key step in the purification process of the BBM-928 complex, from which BBM-928 A is isolated. uni.lu While specific detailed parameters for quantitative HPLC methods for this compound in various matrices are not extensively detailed in the immediately available literature, its use in purity determination highlights its role as a quantitative tool in quality control and research. HPLC's ability to separate closely related compounds makes it suitable for monitoring the integrity and concentration of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound and its Metabolites
While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, the high molecular weight (1427.4 g/mol ) and complex depsipeptide structure of this compound (BBM-928 A) make it less directly amenable to standard GC-MS analysis without prior derivatization or degradation. ctdbase.orgacs.org However, mass spectrometry, often coupled with chromatographic techniques, has been applied to study the degradation products of this compound-I. ctdbase.org This suggests that GC-MS could potentially be applied to analyze volatile metabolites or specific degradation fragments of this compound, but direct GC-MS of the intact molecule is unlikely to be a primary analytical approach.
Spectroscopic and Spectrometric Characterization of this compound
Spectroscopic and spectrometric methods are crucial for the structural elucidation and conformational analysis of this compound.
Mass Spectrometry (MS) for Structural Elucidation of this compound
Mass Spectrometry (MS) has played a significant role in the structural characterization of this compound (this compound-I / BBM-928 A). Studies on this compound-I and its degradation products have employed various MS techniques, including electron impact mass spectrometry (EI-MS), chemical ionization with ammonia, field desorption (FD-MS), and ion extraction from solution under atmospheric pressure. ctdbase.orgcaymanchem.com These methods were instrumental in determining the mass of the molecule and its fragments, providing crucial data for piecing together its complex structure. The evaluation of molecular weights of components within the BBM-928 complex has also been performed using mass spectrometry. MS, in conjunction with other techniques, confirmed the composition and structure of this compound-I as being identical to BBM-928 A. ctdbase.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used for the structural elucidation and conformational analysis of this compound (BBM-928 A). caymanchem.comuni.lu Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) spectra have been acquired and analyzed to determine the arrangement of atoms and their connectivity within the molecule. uni.lu NMR data provides detailed information about the chemical environment of individual nuclei, allowing researchers to deduce the molecule's complex cyclic depsipeptide structure and understand its three-dimensional conformation. Studies have specifically mentioned the use of 360-MHz ¹H NMR in the structure determination of BBM-928 A, B, and C.
Other spectroscopic methods mentioned in the characterization of this compound (BBM-928 A) include Ultraviolet (UV) and Infrared (IR) spectroscopy, which provide information about the electronic transitions and functional groups present in the molecule, respectively. Elemental analysis has also been performed to confirm the empirical formula of the compound.
Bioassays and Microbiological Assays for this compound Activity
As an antibiotic, a key aspect of studying this compound (BBM-928) involves assessing its biological activity. Bioassays and microbiological assays are used to determine its efficacy against various microorganisms. The components of the BBM-928 complex, including BBM-928 A, have been shown to exhibit antimicrobial activity, particularly against Gram-positive and acid-fast bacteria.
Microbiological assays typically involve exposing target microorganisms to different concentrations of the antibiotic and measuring the resulting inhibitory effect on growth. Common methods include diffusion assays (e.g., disk diffusion or agar (B569324) well diffusion) or dilution assays (e.g., minimum inhibitory concentration - MIC determination). While specific detailed protocols for microbiological assays specifically for this compound (BBM-928 A) were not found, the reported antimicrobial activity confirms that such assays are fundamental to evaluating its biological potency. These assays are crucial for understanding the spectrum of activity and relative strength of the antibiotic against different bacterial strains. General principles and methodologies for microbiological assays of antibiotics are well-established in the field.
Based on the research findings, the following table summarizes the analytical techniques applied to this compound (BBM-928 A):
| Analytical Technique | Application(s) |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, Purification |
| Mass Spectrometry (MS) | Structural elucidation, Analysis of degradation products |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, Conformational analysis |
| Ultraviolet (UV) Spectroscopy | Characterization (electronic transitions) |
| Infrared (IR) Spectroscopy | Characterization (functional groups) |
| Elemental Analysis | Confirmation of empirical formula |
| Bioassays / Microbiological Assays | Assessment of antimicrobial activity |
Environmental and Ecological Impact of Antibiotic 308 Research
Persistence and Degradation Pathways of Antibiotic 308 in Environmental Matrices
There is currently no scientific literature available that details the persistence and degradation pathways of this compound in various environmental matrices such as soil, water, or sediment. Research into the half-life, breakdown products, and the biotic or abiotic processes that may influence its degradation has not been published.
While general studies on the environmental fate of other antibiotics, including those used in agriculture and human medicine, are extensive, this body of research does not specifically address the unique chemical structure and properties of this compound. nih.govresearchgate.net The persistence of pharmaceutical compounds in the environment is a significant concern, as it can lead to prolonged exposure for non-target organisms. mase.gov.it However, without specific studies, any statements on the environmental longevity of this compound would be purely speculative.
Impact of this compound on Environmental Microbial Communities
The impact of this compound on the structure and function of environmental microbial communities is an uninvestigated area. As an antibiotic, its primary function is to inhibit or kill microorganisms. researchgate.net When introduced into natural ecosystems, such compounds have the potential to disrupt the delicate balance of microbial populations that are essential for key ecological processes like nutrient cycling. researchgate.net
However, no studies have been conducted to determine the specific effects of this compound on soil, aquatic, or sediment microbial consortia. Research has not been undertaken to identify which microbial species are particularly sensitive to this compound, nor have the broader consequences for ecosystem health been explored. The potential for the development of antibiotic resistance in environmental bacteria due to exposure to this compound also remains an unaddressed topic. nih.gov
Detection and Monitoring of this compound in Wastewater and Aquatic Systems
There are no published methods for the specific detection and monitoring of this compound in wastewater, rivers, lakes, or other aquatic environments. The development of analytical techniques is a prerequisite for understanding the extent of environmental contamination by any emerging pollutant. medrxiv.orgnih.gov
General wastewater surveillance has been employed to detect various antibiotic resistance genes and some common antibiotics. youtube.commdpi.commedrxiv.org However, these monitoring programs have not included this compound, likely due to its specific application as an antineoplastic agent, which may result in different disposal and environmental entry pathways compared to more commonly used antibiotics. researchgate.netresearchgate.net The lack of analytical standards and established detection protocols for this compound means its presence or absence in the environment is currently unknown.
Data Tables
Due to the absence of research data on the environmental and ecological impact of this compound, no data tables can be generated.
Future Research Directions and Translational Perspectives for Antibiotic 308
Exploration of Novel Delivery Systems for Antibiotic 308
The inherent physicochemical properties of polypeptide antibiotics like this compound, such as high molecular weight and potential for degradation, necessitate the exploration of advanced delivery systems to improve their pharmacokinetic profile and therapeutic index. Research in this area is crucial for overcoming challenges related to solubility, stability, and targeted delivery to tumor sites.
Novel delivery platforms can be broadly categorized and tailored to the unique structure of this compound. The following table summarizes potential systems that warrant investigation:
| Delivery System | Description | Potential Advantages for this compound |
| Liposomes | Spherical vesicles composed of one or more phospholipid bilayers. | Can encapsulate both hydrophilic and hydrophobic drug portions, protecting the polypeptide structure from degradation and enabling targeted delivery through surface modifications. |
| Polymeric Nanoparticles | Submicron-sized particles made from biodegradable polymers like PLGA. | Offer controlled and sustained release of the antibiotic, potentially reducing dosing frequency and systemic toxicity. |
| Hydrogels | Three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. | Can provide localized delivery for specific tumor types, minimizing systemic exposure. |
| Micelles | Self-assembling nanosized colloidal particles with a hydrophobic core and hydrophilic shell. | Suitable for solubilizing the less water-soluble components of this compound and improving its bioavailability. |
These systems can be further enhanced with targeting ligands, such as antibodies or peptides that recognize specific receptors on cancer cells, to increase the concentration of this compound at the tumor site and minimize off-target effects.
Synergistic Combinations of this compound with Existing Antimicrobials
The complexity of cancer biology often necessitates combination therapies to achieve durable responses. Investigating the synergistic potential of this compound with existing antimicrobial and anticancer agents could lead to more effective treatment regimens. The quinoline (B57606) moiety of this compound suggests potential interactions with drugs that target DNA replication and repair, while its polypeptide nature could offer synergies with agents that disrupt other cellular processes.
Potential synergistic combinations could be explored with the following classes of drugs:
Conventional Chemotherapeutics: Combining this compound with traditional DNA damaging agents or cell cycle inhibitors could lead to enhanced tumor cell killing.
Targeted Therapies: Investigating combinations with inhibitors of specific signaling pathways that are dysregulated in cancer could overcome intrinsic or acquired resistance.
Other Antibiotics: Given its antimicrobial properties, exploring combinations with other classes of antibiotics could be relevant for treating infections in immunocompromised cancer patients or for targeting the tumor microbiome.
Preclinical studies employing checkerboard assays and other in vitro methods would be essential to identify synergistic or additive interactions, which can then be validated in in vivo cancer models.
Potential for Resistance Mitigation Strategies for this compound
The emergence of drug resistance is a significant challenge in cancer therapy. Proactively investigating potential resistance mechanisms to this compound and developing strategies to mitigate them will be crucial for its long-term clinical success. As an antineoplastic agent with a quinoline component that likely interacts with DNA, resistance could arise from several mechanisms.
| Potential Resistance Mechanism | Mitigation Strategy |
| Target Alteration | Mutations in the molecular target of this compound (e.g., DNA topoisomerases) could reduce binding affinity. |
| Increased Drug Efflux | Overexpression of efflux pumps, such as P-glycoprotein, can actively transport this compound out of cancer cells. |
| Alterations in the Tumor Microenvironment | The tumor microenvironment can confer resistance through various mechanisms, including hypoxia and altered pH. |
| Activation of Bypass Signaling Pathways | Cancer cells may activate alternative survival pathways to circumvent the effects of this compound. |
Utilizing advanced molecular biology techniques to generate and characterize resistant cell lines will be instrumental in elucidating the specific mechanisms of resistance to this compound.
Development of Companion Diagnostics for this compound
To realize the potential of personalized medicine, the development of companion diagnostics for this compound will be essential. A companion diagnostic is a medical device, often an in vitro diagnostic test, that provides information for the safe and effective use of a corresponding therapeutic product. fda.gov For this compound, a companion diagnostic could be used to identify patients who are most likely to respond to treatment, thereby improving efficacy and reducing unnecessary toxicity.
The development of such diagnostics would likely focus on identifying predictive biomarkers. Potential biomarkers for patient stratification could include:
Expression levels of the molecular target of this compound: Tumors with high expression of the target may be more susceptible to the drug.
Genetic mutations: Specific mutations in genes involved in DNA repair or cell cycle regulation may predict sensitivity or resistance to this compound.
Epigenetic modifications: Alterations in DNA methylation or histone acetylation patterns could influence the expression of genes that mediate the drug's effects.
The co-development of a companion diagnostic alongside the clinical development of this compound will be a critical step in its journey towards becoming a targeted and effective cancer therapy. nih.gov This approach aligns with the principles of precision oncology, aiming to deliver the right treatment to the right patient at the right time.
Q & A
Q. What are the primary mechanisms of action of Antibiotic 308 against bacterial targets, and how can researchers validate them experimentally?
To investigate mechanisms of action, employ in vitro assays such as time-kill curves, minimum inhibitory concentration (MIC) determinations, and transcriptomic profiling of treated bacterial cultures. For validation, use genetic knockout models to confirm target specificity (e.g., disrupting genes encoding suspected targets and observing resistance patterns). Cross-reference findings with structural analyses (e.g., X-ray crystallography) to map drug-target interactions .
Q. What standardized protocols exist for assessing this compound’s resistance development in pathogens?
Follow CLSI or EUCAST guidelines for resistance testing, including serial passage experiments under sub-inhibitory concentrations to simulate resistance evolution. Pair this with whole-genome sequencing of evolved strains to identify mutations. Include positive controls (e.g., known resistance-inducing antibiotics) and negative controls (untreated cultures) to contextualize results .
Q. How should researchers design in vivo studies to evaluate this compound’s efficacy while minimizing microbiome disruption?
Use gnotobiotic animal models to isolate specific microbial communities and monitor dysbiosis via 16S rRNA sequencing. Limit treatment duration to clinically relevant exposures and include recovery-phase sampling to assess microbiome resilience. Ensure statistical power by calculating sample sizes based on preliminary data .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across studies be systematically analyzed?
Conduct a meta-analysis with strict inclusion criteria (e.g., standardized dosing, comparable bacterial strains). Use heterogeneity tests (e.g., I² statistic) to quantify variability. Explore confounding factors such as differences in bacterial growth media, inoculum size, or pharmacokinetic parameters. Sensitivity analyses can identify outlier studies or methodological biases .
Q. What experimental strategies address contradictions between in vitro potency and in vivo effectiveness of this compound?
Optimize animal models to reflect human physiology (e.g., murine infection models with humanized microbiota). Measure tissue-specific drug concentrations via LC-MS/MS to correlate pharmacokinetics with efficacy. Integrate proteomic data to assess target expression differences between in vitro and in vivo environments .
Q. How can multi-omics approaches resolve uncertainties about this compound’s impact on host-microbe interactions?
Combine metagenomics (microbiome composition), metabolomics (microbial metabolite shifts), and host transcriptomics (immune response pathways). Use machine learning to identify co-varying features (e.g., specific taxa depletion linked to inflammatory markers). Validate findings in ex vivo organoid models .
Methodological and Analytical Considerations
Q. What statistical frameworks are appropriate for longitudinal studies on this compound-induced microbiome dysbiosis?
Apply mixed-effects models to account for intra-subject variability and time-dependent changes. Use PERMANOVA for beta-diversity comparisons and DESeq2 for differential abundance analysis. Adjust for false discovery rates (e.g., Benjamini-Hochberg correction) in high-throughput datasets .
Q. How should researchers mitigate bias in surveys assessing prescriber attitudes toward this compound?
Use Likert-scale questions with neutral anchors to avoid leading phrasing. Pilot-test questionnaires for clarity and cultural relevance. Include open-ended responses to capture unanticipated perspectives. Analyze data using thematic coding for qualitative insights and logistic regression for quantitative trends .
Q. What criteria define robust preclinical data for this compound’s transition to clinical trials?
Ensure reproducibility across ≥3 independent experiments, including in vitro (MIC, cytotoxicity), in vivo (murine sepsis model survival), and PK/PD studies (AUC/MIC ratios). Adhere to FDA/EMA guidelines for IND applications, emphasizing dose-ranging and toxicity profiling in two mammalian species .
Data Interpretation and Reporting
Q. How can researchers contextualize this compound’s efficacy in light of regional antimicrobial resistance (AMR) patterns?
Incorporate regional AMR surveillance data (e.g., WHO GLASS) into study designs. Stratify analyses by resistance phenotypes (e.g., ESBL-producing vs. susceptible strains). Use geospatial mapping to identify hotspots of reduced susceptibility, and correlate with genomic epidemiology data .
Q. What frameworks support ethical reporting of this compound’s potential overuse in low-resource settings?
Align with CONSORT and STROBE guidelines for transparent methodology and limitations reporting. Partner with local researchers to address access disparities and cultural factors influencing prescribing practices. Highlight trade-offs between clinical benefit and ecological harm in discussions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
